molecular formula C26H35NO4Si B145345 tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate CAS No. 138629-30-8

tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

Cat. No. B145345
M. Wt: 453.6 g/mol
InChI Key: FAYODBRURYKPFY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound is a derivative of pyrrolidine and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is not well understood. However, studies have shown that the compound has an inhibitory effect on various enzymes. It has also been shown to have an effect on the immune system.

Biochemical And Physiological Effects

Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to have an inhibitory effect on enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the immune system by inhibiting the production of cytokines.

Advantages And Limitations For Lab Experiments

Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized. It is also readily available for purchase. However, the compound has several limitations. It is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale experiments.

Future Directions

There are several future directions for the use of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate in scientific research. The compound can be used in the development of new drugs and pharmaceuticals. It can also be used in the synthesis of metal complexes. Further studies can be conducted to understand the mechanism of action of the compound. The compound can also be modified to improve its properties and reduce its toxicity.
Conclusion
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound has several advantages for lab experiments, but also has limitations that should be considered. Further studies can be conducted to understand the mechanism of action of the compound and to explore its potential in the development of new drugs and pharmaceuticals.

Synthesis Methods

Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate with diphenylchlorosilane in the presence of a base. The reaction results in the formation of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate.

Scientific Research Applications

Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been widely used in scientific research. The compound has been used as a building block in the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes. Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been used in the development of new drugs and pharmaceuticals.

properties

CAS RN

138629-30-8

Product Name

tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

Molecular Formula

C26H35NO4Si

Molecular Weight

453.6 g/mol

IUPAC Name

tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m1/s1

InChI Key

FAYODBRURYKPFY-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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